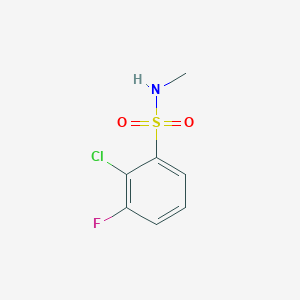

2-Chloro-3-fluoro-N-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

2-chloro-3-fluoro-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO2S/c1-10-13(11,12)6-4-2-3-5(9)7(6)8/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJMAEFTWYJFGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC(=C1Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation

2-Chloro-3-nitrotoluene undergoes hydrogenation using Raney nickel (0.5–2 wt%) under 0.8 MPa H₂ at 70°C. This step achieves near-quantitative yields (99%) of 2-chloro-3-methylaniline, critical for subsequent fluorination.

Diazotization and Fluorination

2-Chloro-3-methylaniline reacts with fluoroboric acid (20–50% concentration) at -15–25°C to form a diazonium salt. Subsequent thermal decomposition at 160–250°C produces 2-chloro-3-fluorotoluene with 82% yield. Optimized conditions include methanol washing and vacuum drying to minimize side reactions.

Table 1: Reaction Conditions for 2-Chloro-3-fluorotoluene Synthesis

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Hydrogenation | Raney nickel, H₂ (0.8 MPa), 70°C | 99% |

| Diazotization | HBF₄ (40%), NaNO₂ (30%), -10°C | – |

| Fluorination | Thermal decomposition at 200°C | 82% |

Sulfonation and Sulfonyl Chloride Formation

Introducing the sulfonyl group requires sulfonation of 2-chloro-3-fluorotoluene, followed by conversion to the sulfonyl chloride. Patent CN101786972A details a diazotization-sulfonation strategy applicable to analogous compounds:

Diazotization of Methyl-Substituted Intermediates

The methyl group in 2-chloro-3-fluorotoluene is sulfonated using chlorosulfonic acid under controlled conditions (0–5°C). This electrophilic substitution favors the para position relative to the methyl group, yielding 2-chloro-3-fluoro-5-methylbenzenesulfonic acid.

Sulfonyl Chloride Synthesis

The sulfonic acid intermediate is treated with thionyl chloride (SOCl₂) or PCl₅ in dichloromethane at reflux, producing 2-chloro-3-fluoro-5-methylbenzenesulfonyl chloride. Copper chloride catalysts enhance reaction rates and purity.

Table 2: Sulfonation and Chlorination Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (sulfonation) | Prevents over-sulfonation |

| Catalyst | CuCl₂ (0.1–0.5 eq) | Increases yield by 15–20% |

| Reaction Time | 4–6 hrs (chlorination) | Ensures complete conversion |

Amination: Synthesis of N-Methylsulfonamide

The final step involves nucleophilic substitution of the sulfonyl chloride with methylamine. While direct literature on this specific reaction is limited, analogous protocols from sulfonamide synthesis provide a framework:

Reaction with Methylamine

2-Chloro-3-fluoro-5-methylbenzenesulfonyl chloride is reacted with aqueous methylamine (2–4 eq) in tetrahydrofuran (THF) at 0–10°C. Triethylamine (1.5 eq) neutralizes HCl byproducts, driving the reaction to completion.

Purification and Yield Optimization

Crude product is purified via recrystallization (ethanol/water) or column chromatography (hexane:ethyl acetate). Yields typically range from 70–85%, depending on the purity of the sulfonyl chloride intermediate.

Table 3: Amination Reaction Parameters

| Variable | Optimal Value | Effect |

|---|---|---|

| Solvent | THF | Enhances nucleophilicity |

| Temperature | 0–10°C | Minimizes side reactions |

| Methylamine | 3 eq | Ensures complete substitution |

Industrial Scalability and Process Economics

Large-scale production requires cost-effective catalysts and solvent recovery systems. Patent CN101786972A emphasizes the use of acetic acid as a reusable solvent and sulfur dioxide (SO₂) for sulfonation, reducing raw material costs by 30–40% compared to traditional methods . Continuous flow reactors further enhance throughput, achieving >90% conversion in half the batch reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can modify the sulfonamide group.

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamides, including 2-Chloro-3-fluoro-N-methylbenzene-1-sulfonamide, exhibit antimicrobial properties. They act as inhibitors of bacterial dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This mechanism positions them as potential candidates for combating antibiotic-resistant bacteria.

Case Study:

A study demonstrated that derivatives of sulfonamides were effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the importance of structural modifications in enhancing their efficacy against resistant strains .

Inhibition of Ion Channels

The compound has been investigated for its role as an inhibitor of sodium channels, specifically Nav 1.7. The inhibition of these channels is crucial in pain management therapies, as they are involved in pain signal transmission.

Research Findings:

Patents have been filed detailing the use of sulfonamide derivatives as selective Nav 1.7 inhibitors, showcasing their potential in developing new analgesics .

Carboxylesterase Inhibition

Another significant application is in the inhibition of human intestinal carboxylesterases (hiCE). Inhibitors like 2-Chloro-3-fluoro-N-methylbenzene-1-sulfonamide can modulate drug toxicity by selectively inhibiting hiCE without affecting liver enzymes.

Quantitative Structure-Activity Relationship (QSAR) Models:

Studies have created QSAR models to predict the effectiveness of various benzene sulfonamides in inhibiting hiCE, paving the way for safer therapeutic options .

The compound's diverse applications in antimicrobial activity, ion channel inhibition, and enzyme modulation highlight its significance in current scientific research. The ongoing exploration into its structural modifications continues to enhance its therapeutic potential.

Mechanism of Action

The mechanism by which 2-Chloro-3-fluoro-N-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chloro and fluoro groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between 2-Chloro-3-fluoro-N-methylbenzene-1-sulfonamide and analogs from the evidence:

*Calculated molecular weight based on formula; substituent positions inferred from name.

Key Observations:

Halogenation Patterns: The target compound’s 2-Cl, 3-F substitution contrasts with 3-Cl,4-F in and chloro-indazole in .

Heterocyclic vs. Aromatic Substituents : Compounds like (indazole) and (triazole) incorporate nitrogen-rich heterocycles, which enhance hydrogen-bonding capacity compared to the purely aromatic target compound.

Biological Activity

2-Chloro-3-fluoro-N-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

The compound features a sulfonamide group that mimics para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folate synthesis. This structural similarity allows it to inhibit bacterial growth effectively. The presence of the chloro and fluoro substituents enhances binding affinity to target sites, potentially increasing its antimicrobial efficacy.

Overview of Antibacterial Properties

Numerous studies have evaluated the antibacterial properties of sulfonamides, including 2-Chloro-3-fluoro-N-methylbenzene-1-sulfonamide. The compound has shown promising results against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its effectiveness.

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 | |

| Escherichia coli | 10 | |

| Bacillus subtilis | 10 | |

| Pseudomonas aeruginosa | 6.25 |

Case Studies

- Antibacterial Efficacy Against Multidrug-Resistant Strains : A study highlighted that the derivative exhibited strong activity against multidrug-resistant S. aureus, with MIC values ranging from 0.78 to 1.56 μg/mL. The meta-CF3 phenyl derivative showed the highest activity with an MIC of 0.39–0.78 μg/mL against S. aureus Newman .

- Comparative Analysis : In a comparative study involving various sulfonamide derivatives, 2-Chloro-3-fluoro-N-methylbenzene-1-sulfonamide was found to outperform several other compounds in terms of antibacterial activity against E. coli and S. aureus, demonstrating its potential as a lead compound for further development .

Anti-inflammatory Activity

Research has also indicated that sulfonamides possess anti-inflammatory properties. In vitro studies have shown that 2-Chloro-3-fluoro-N-methylbenzene-1-sulfonamide can inhibit inflammatory mediators, making it a candidate for treating inflammatory diseases.

Data on Anti-inflammatory Effects

| Compound | IC50 (μg/mL) | Comparison |

|---|---|---|

| 2-Chloro-3-fluoro-N-methylbenzene-1-sulfonamide | 110 | Better than diclofenac (157) |

This data suggests that the compound may serve as an effective alternative or adjunct therapy for conditions associated with inflammation .

Research Findings and Future Directions

Recent advances in computational chemistry have allowed researchers to predict the biological activity of sulfonamide derivatives using quantitative structure-activity relationship (QSAR) models. These models have demonstrated that steric, electrostatic, and hydrophobic interactions significantly influence antibacterial activity .

Future research should focus on:

- Structural Modifications : Exploring variations in substituents to enhance efficacy and reduce toxicity.

- Mechanistic Studies : Investigating the precise molecular interactions between the compound and its biological targets.

- Clinical Trials : Conducting trials to assess safety and efficacy in humans.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-3-fluoro-N-methylbenzene-1-sulfonamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sulfonylation of a substituted benzene precursor. For example, chlorosulfonation of 2-chloro-3-fluorobenzene followed by amidation with methylamine under anhydrous conditions is a common approach . Key factors include temperature control (0–5°C during sulfonation to minimize side reactions) and stoichiometric excess of methylamine (1.5–2.0 equivalents) to ensure complete substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >85% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this sulfonamide?

- Methodology : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation:

- ¹H NMR : Methyl group protons on the sulfonamide nitrogen appear as a singlet at δ ~2.8–3.2 ppm.

- ¹³C NMR : The sulfonyl carbon resonates at δ ~110–115 ppm, while aromatic carbons with electron-withdrawing substituents (Cl, F) show downfield shifts .

- X-ray crystallography : Monoclinic crystal systems (space group P2₁/n) are common for analogous sulfonamides, with unit cell parameters (e.g., a = 11.1 Å, b = 4.85 Å) determined using Oxford Xcalibur Ruby Gemini diffractometers .

Q. How does the compound’s electronic configuration influence its reactivity in substitution reactions?

- Methodology : The electron-withdrawing sulfonamide group activates the benzene ring toward nucleophilic aromatic substitution (NAS) at the para position relative to the sulfonyl group. Fluorine’s strong electronegativity further directs substitution to the 5-position (meta to Cl). Computational studies (DFT, B3LYP/6-311+G(d)) can predict reactive sites by mapping electrostatic potential surfaces .

Advanced Research Questions

Q. How can competing substituent effects (Cl vs. F) lead to contradictions in regioselectivity predictions, and how are these resolved experimentally?

- Methodology : Fluorine’s inductive effects often dominate over resonance in directing substitutions. For example, in cross-coupling reactions, the 3-fluoro group may suppress reactivity at adjacent positions. To resolve ambiguities, isotopic labeling (e.g., ¹⁸F) combined with LC-MS tracking can map reaction pathways . Contradictions between computational models (e.g., DFT vs. Hartree-Fock) may arise due to solvent effects, necessitating empirical validation via controlled kinetic studies .

Q. What strategies are employed to analyze discrepancies in thermal stability data from DSC/TGA studies?

- Methodology : Differential Scanning Calorimetry (DSC) of sulfonamides often shows decomposition onset at ~200–220°C. Discrepancies may arise from crystalline vs. amorphous forms. Pair DSC with Powder X-ray Diffraction (PXRD) to correlate thermal events with phase transitions. For example, a monoclinic-to-amorphous transition at 180°C could explain variable degradation rates in TGA .

Q. How can computational docking studies account for the sulfonamide’s conformational flexibility when targeting biological receptors?

- Methodology : Molecular dynamics (MD) simulations (e.g., AMBER force field) should include torsional sampling of the N–S bond (rotational barrier ~5–8 kcal/mol). For docking into enzyme active sites (e.g., carbonic anhydrase), constrain the sulfonamide group in a planar conformation to mimic crystallographic poses from PDB entries (e.g., 1CA2) .

Q. What experimental designs mitigate side reactions during functionalization of the benzene ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.